molecular formula C15H10ClNO B14788532 3-benzylidene-5-chloro-1H-indol-2-one

3-benzylidene-5-chloro-1H-indol-2-one

Cat. No.: B14788532
M. Wt: 255.70 g/mol
InChI Key: OYBAVSWCSXNSMA-UHFFFAOYSA-N
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Description

3-Benzylidene-5-chloro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a benzylidene group at the 3-position and a chlorine atom at the 5-position of the indole ring, making it a unique and valuable molecule in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzylidene-5-chloro-1H-indol-2-one typically involves the condensation of 5-chloroindole-2,3-dione with benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-5-chloro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Benzylidene-5-chloro-1H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzylidene-5-chloro-1H-indol-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a benzylidene group and a chlorine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

3-benzylidene-5-chloro-1H-indol-2-one

InChI

InChI=1S/C15H10ClNO/c16-11-6-7-14-12(9-11)13(15(18)17-14)8-10-4-2-1-3-5-10/h1-9H,(H,17,18)

InChI Key

OYBAVSWCSXNSMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O

Origin of Product

United States

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